2-Benzyloxy-5-iodo-3-Methylpyridine
Overview
Description
2-Benzyloxy-5-iodo-3-Methylpyridine: is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of a benzyloxy group at the second position, an iodine atom at the fifth position, and a methyl group at the third position of the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloxy-5-iodo-3-Methylpyridine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-methylpyridine.
Benzyloxy Group Introduction: The benzyloxy group is introduced at the second position of the pyridine ring through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxy-5-iodo-3-Methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the fifth position can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by an aryl or vinyl group using palladium catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups present.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and benzyl chloride (C6H5CH2Cl) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are employed under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
2-Benzyloxy-5-iodo-3-Methylpyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Benzyloxy-5-iodo-3-Methylpyridine involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxy-3-iodo-5-methylpyridine: Similar structure but different positional isomer.
2-Benzyloxy-5-bromo-3-methylpyridine: Bromine instead of iodine at the fifth position.
2-Benzyloxy-5-chloro-3-methylpyridine: Chlorine instead of iodine at the fifth position.
Uniqueness
2-Benzyloxy-5-iodo-3-Methylpyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromo and chloro analogs. The iodine atom’s larger size and higher reactivity make it a valuable intermediate in various organic transformations .
Properties
IUPAC Name |
5-iodo-3-methyl-2-phenylmethoxypyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12INO/c1-10-7-12(14)8-15-13(10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOSKTILAFMFQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OCC2=CC=CC=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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